2-Ethylphenyl Acetate
CAS No.: 3056-59-5
Cat. No.: VC2025954
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3056-59-5 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | (2-ethylphenyl) acetate |
| Standard InChI | InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 |
| Standard InChI Key | VERVERDPMMBDSS-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1OC(=O)C |
| Canonical SMILES | CCC1=CC=CC=C1OC(=O)C |
Introduction
Chemical Identity and Nomenclature
2-Ethylphenyl acetate is identified by several key identifiers that establish its unique chemical identity in scientific databases and literature:
| Parameter | Value |
|---|---|
| CAS Registry Number | 3056-59-5 |
| IUPAC Name | (2-ethylphenyl) acetate |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Exact Mass | 164.083729621 g/mol |
| MDL Number | MFCD02093429 |
| InChI Key | VERVERDPMMBDSS-UHFFFAOYSA-N |
| DSSTox Substance ID | DTXSID40875991 |
| Nikkaji Number | J1.582.446H |
| WikiData ID | Q82857488 |
The compound is known by several synonyms in scientific literature and commercial contexts:
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Acetic Acid 2-Ethylphenyl Ester
-
(2-ethylphenyl) Acetate
-
Phenol, 2-ethyl-, 1-acetate
-
Ethanoic acid, 2-ethylphenyl ester
Structural Characteristics
Chemical Structure
2-Ethylphenyl acetate consists of an acetate group attached to a 2-ethylphenol moiety. The basic structure includes:
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A benzene ring
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An ethyl group at the 2-position of the benzene ring
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An acetate group (CH₃COO-) attached to the oxygen at position 1
Structural Representation
The compound can be represented through various chemical notations:
| Representation Type | Notation |
|---|---|
| SMILES (Canonical) | CCC1=CC=CC=C1OC(=O)C |
| SMILES (Isomeric) | CCC1=CC=CC=C1OC(=O)C |
| InChI | InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 |
These notations provide unambiguous ways to represent the chemical structure, allowing for consistent identification across different chemical databases and research platforms .
Physical and Chemical Properties
The physical and chemical properties of 2-ethylphenyl acetate determine its behavior in various environments and applications:
| Property | Value |
|---|---|
| Molecular Weight | 164.20 g/mol |
| Exact Mass | 164.083729621 g/mol |
| Topological Polar Surface Area (TPSA) | 26.30 Ų |
| XlogP | 2.40 |
| Physical State | Not specifically reported in literature |
| Purity (Commercial) | Typically available at 95% |
The XlogP value of 2.40 indicates moderate lipophilicity, suggesting the compound has some solubility in organic solvents while being less soluble in water. The relatively low topological polar surface area (TPSA) of 26.30 Ų suggests limited hydrogen bonding capacity, which may influence its interactions with biological systems .
Taxonomic Classification
Within chemical classification systems, 2-ethylphenyl acetate is categorized as follows:
| Classification Level | Category |
|---|---|
| Primary Class | Benzenoids |
| Subclass | Phenol esters |
This classification helps in understanding the compound's relationship to other similar chemical structures and potential shared properties or behaviors .
Predicted Biological Targets
While specific experimental data on biological activity is limited in the available literature, computational predictions through tools like Super-PRED suggest potential biological targets for 2-ethylphenyl acetate:
| CHEMBL ID | UniProt ID | Target Name | Probability | Model Accuracy |
|---|---|---|---|---|
| CHEMBL3251 | P19838 | Nuclear factor NF-kappa-B p105 subunit | 94.61% | 96.09% |
| CHEMBL2581 | P07339 | Cathepsin D | 93.22% | 98.95% |
| CHEMBL5619 | P27695 | DNA-(apurinic or apyrimidinic site) lyase | 90.45% | 91.11% |
| CHEMBL1293249 | Q13887 | Kruppel-like factor 5 | 89.04% | 86.33% |
| CHEMBL3108638 | O15164 | Transcription intermediary factor 1-alpha | 85.31% | 95.56% |
These computational predictions suggest potential biological activities that would require experimental validation. The high probability scores, particularly for interactions with Nuclear factor NF-kappa-B and Cathepsin D, indicate promising areas for future research into the compound's biological effects .
Identification and Analytical Methods
The identification and analysis of 2-ethylphenyl acetate in research and commercial contexts typically involve several analytical methods:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
The compound's spectral data serves as a fingerprint for its identification in complex mixtures and for purity assessment in commercial preparations .
Comparative Analysis with Related Compounds
It's important to distinguish 2-ethylphenyl acetate from structurally similar compounds that may appear in the same contexts:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
|---|---|---|---|---|
| 2-Ethylphenyl acetate | 3056-59-5 | C₁₀H₁₂O₂ | 164.20 | Reference compound |
| 2-Phenethyl acetate | 103-45-7 | C₁₀H₁₂O₂ | 164.20 | Different arrangement of ethyl group |
| Ethyl 2-(2-ethylphenyl)acetate | 105337-78-8 | C₁₂H₁₆O₂ | 192.26 | Additional -CH₂COOEt group |
Although 2-phenethyl acetate shares the same molecular formula and weight with 2-ethylphenyl acetate, their structural arrangements differ significantly, resulting in distinct chemical and biological properties .
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